4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is a heterocyclic compound that features a fused pyrazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
It has been found to be a potential inhibitor of the hepatitis b virus (hbv) core protein .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, leading to conformational changes that inhibit the virus’s ability to replicate .
Biochemical Pathways
Given its role as a cpam, it likely impacts the pathways involved in hbv replication .
Result of Action
The compound effectively inhibits a broad range of nucleoside-resistant HBV mutants . In an HBV AAV mouse model, a lead compound was able to suppress HBV DNA viral load through oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate under specific conditions . The reaction proceeds through a series of steps including cyclization and subsequent reduction to yield the desired product. The reaction conditions often involve the use of ethanol as a solvent and amorphous carbon-supported sulfonic acid as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of solid catalysts like amorphous carbon-supported sulfonic acid can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolopyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine: This compound has a similar structure but differs in the position of the nitrogen atoms in the ring system.
1,4,6,7-Tetrahydro-1H-pyrazolo[3,4-b]pyridine: Another structurally related compound with variations in the ring fusion pattern.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[4,3-b]pyridine dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound in the synthesis of diverse pharmacologically active molecules .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-2-5-6(7-3-1)4-8-9-5;;/h4,7H,1-3H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQGHKQWPADFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)NC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.